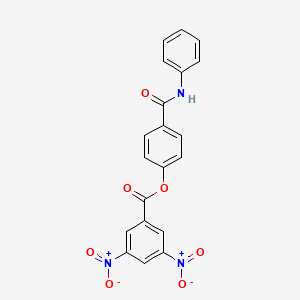![molecular formula C16H13N3O3S B15021514 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15021514.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Hydrazide Formation: The hydrazide moiety is formed by reacting acyl hydrazines with appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the benzoxazole derivative with the hydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like halogens, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized benzoxazole derivatives.
科学研究应用
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique structural features.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
2-(1,3-Benzoxazol-2-ylthio)acetohydrazide: Similar structure but lacks the hydroxyphenyl group.
2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Similar structure but lacks the hydroxyphenylmethylidene moiety.
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the benzoxazole ring and the hydroxyphenylmethylidene moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.
属性
分子式 |
C16H13N3O3S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O3S/c20-13-7-3-1-5-11(13)9-17-19-15(21)10-23-16-18-12-6-2-4-8-14(12)22-16/h1-9,20H,10H2,(H,19,21)/b17-9- |
InChI 键 |
UPEJEEATILALTP-MFOYZWKCSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3O2)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)

![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide](/img/structure/B15021450.png)
![Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15021453.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15021456.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,5-dichlorobenzamide](/img/structure/B15021464.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021470.png)
![N-(5-chloro-2-hydroxyphenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B15021476.png)
![8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15021485.png)
![N-benzyl-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021488.png)
![Ethyl 4-cyano-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B15021499.png)
![4-Chloro-N-({N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021507.png)

